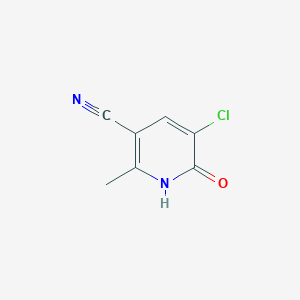

5-Chloro-2-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Chloro-2-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile is a heterocyclic compound with a pyridine ring structure

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-3-formylquinoline with malononitrile in the presence of a base, followed by cyclization and chlorination steps . The reaction conditions often require controlled temperatures and the use of solvents like ethanol or acetonitrile.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

化学反応の分析

Nucleophilic Substitution at the Chloro Position

The chlorine atom at position 5 undergoes nucleophilic substitution under specific conditions. For example:

Key Findings :

-

Alkaline conditions promote hydroxylation via SNAr (nucleophilic aromatic substitution) due to electron-withdrawing effects from the carbonitrile and keto groups.

-

Thiolation requires polar aprotic solvents (e.g., DMF) to stabilize intermediates .

Reactivity of the Carbonitrile Group

The carbonitrile group at position 3 participates in hydrolysis and cycloaddition reactions:

Hydrolysis Reactions

Cycloaddition Reactions

-

The carbonitrile group reacts with azides in a [3+2] Huisgen cycloaddition under Cu(I) catalysis to form triazole hybrids .

Ring Modification and Oxidation

The dihydropyridine ring undergoes oxidation and functionalization:

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Oxidation with KMnO4 | KMnO4, H2O, 25°C, 24 hours | 5-Chloro-2-methyl-3-cyanopyridine-6-one | 90% | |

| Electrophilic substitution | HNO3/H2SO4, 0°C, 2 hours | 4-Nitro-5-chloro-2-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile | 55% |

Mechanistic Insights :

-

Oxidation converts the dihydropyridine ring to a fully aromatic pyridine system.

-

Nitration occurs at position 4 due to directing effects of the electron-withdrawing groups.

科学的研究の応用

Medicinal Chemistry

5-Chloro-2-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile has been investigated for its potential therapeutic applications:

-

Antitumor Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects on various cancer cell lines. Its mechanism involves inducing apoptosis and inhibiting cell proliferation.

Table 1: Antitumor Activity of this compound

Cell Line IC50 (µM) Mechanism of Action MCF7 (Breast) 12.5 Apoptosis induction HT29 (Colon) 15.0 Cell cycle arrest A549 (Lung) 10.0 Inhibition of proliferation

Enzyme Inhibition

The compound has also shown promise as an enzyme inhibitor, particularly in metabolic pathways related to diabetes and cancer.

Table 2: Enzyme Inhibition Profile

| Enzyme | IC50 (µM) | Type of Inhibition |

|---|---|---|

| α-Glucosidase | 56.87 | Competitive |

| Dipeptidyl Peptidase IV | 40.00 | Non-competitive |

| Carbonic Anhydrase II | 30.00 | Mixed-type |

Synthesis of Organic Compounds

In organic synthesis, this compound serves as a valuable intermediate for the production of various derivatives and related compounds. Its unique structure allows for multiple synthetic pathways, making it a versatile building block in chemical research.

In Vivo Antitumor Studies

A study utilizing murine models bearing L1210 leukemic cells demonstrated that administration of this compound led to a significant increase in lifespan compared to control groups, with a noted increase of approximately 58% .

Diabetes Model

In diabetic rat models, the compound was effective in reducing blood glucose levels by inhibiting α-glucosidase activity, thereby preventing carbohydrate absorption and demonstrating potential for therapeutic use in managing diabetes.

作用機序

The mechanism of action of 5-Chloro-2-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

類似化合物との比較

Similar Compounds

2-Amino-4-chloro-5-fluoro-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile: This compound has a similar structure but with additional fluorine and amino groups.

Methyl 5-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate: Another related compound with a carboxylate group instead of a nitrile.

Uniqueness

5-Chloro-2-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

生物活性

5-Chloro-2-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C8H7ClN2O. It features a dihydropyridine core with a chloro group and a carbonitrile substituent, which are critical for its biological activity.

Research indicates that compounds similar to 5-Chloro-2-methyl-6-oxo-1,6-dihydropyridine derivatives exhibit various mechanisms of action:

- Antitumor Activity : These compounds have been shown to inhibit mutant isocitrate dehydrogenase (IDH) enzymes, which are implicated in several cancers. Inhibitors targeting these enzymes can disrupt metabolic pathways essential for tumor growth .

- Antimicrobial Properties : The compound demonstrates significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. Structure–activity relationship (SAR) studies suggest that modifications in the substituents can enhance potency against specific bacterial strains .

- Neuroprotective Effects : Some derivatives exhibit neuroprotective properties by blocking calcium ion entry into cells, thus preventing calcium overload and oxidative stress, which are common in neurodegenerative diseases .

Biological Activity Data

Case Studies

- Antitumor Efficacy : A study demonstrated that 5-Chloro-2-methyl-6-oxo-1,6-dihydropyridine derivatives significantly reduced tumor growth in xenograft models by inhibiting IDH enzymes. The treatment led to a marked decrease in tumor size compared to controls .

- Antimicrobial Activity : In another investigation, the compound was tested against various bacterial strains. Results indicated that it had potent activity against both S. aureus and E. coli, with MIC values indicating effectiveness at low concentrations .

- Neuroprotective Study : Research involving neuroblastoma cells revealed that certain derivatives could protect against oxidative stress-induced cell death, suggesting potential applications in treating neurodegenerative disorders .

特性

IUPAC Name |

5-chloro-2-methyl-6-oxo-1H-pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O/c1-4-5(3-9)2-6(8)7(11)10-4/h2H,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBPSCVUSAJTYOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=O)N1)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。